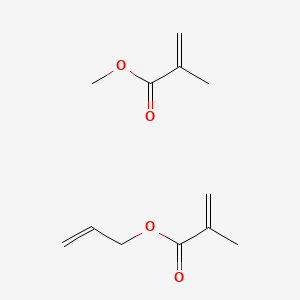

Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate

Description

Properties

CAS No. |

26715-19-5 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H10O2.C5H8O2/c1-4-5-9-7(8)6(2)3;1-4(2)5(6)7-3/h4H,1-2,5H2,3H3;1H2,2-3H3 |

InChI Key |

GZRUSOUFYFKYDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C |

Related CAS |

26715-19-5 |

Origin of Product |

United States |

Preparation Methods

Esterification of Methacrylic Acid with Methanol

The most straightforward and classical preparation method for methyl 2-methylprop-2-enoate is the esterification of methacrylic acid with methanol. This reaction is typically acid-catalyzed, commonly using sulfuric acid, and carried out under reflux conditions to drive the reaction to completion.

Reaction:

Methacrylic acid + Methanol → Methyl 2-methylprop-2-enoate + WaterCatalyst: Concentrated sulfuric acid or other strong acid catalysts

- Conditions: Reflux temperature (typically around 65-70°C)

- Notes: Water formed during the reaction is continuously removed to shift equilibrium toward ester formation.

This method is widely used in laboratory and small-scale industrial processes due to its simplicity and availability of starting materials.

Industrial Production Routes

Industrial-scale production of methyl 2-methylprop-2-enoate involves more complex routes, often starting from simpler hydrocarbons:

| Route Name | Starting Materials | Key Steps | Notes |

|---|---|---|---|

| Cyanohydrin Route | Acetone + Hydrogen Cyanide (HCN) | Condensation to acetone cyanohydrin, hydrolysis, methanolysis to MMA | High yield; produces ammonium sulfate as byproduct |

| Methyl Propionate Route | Ethylene + Carbon Monoxide + Methanol | Carboalkoxylation to methyl propionate, condensation with formaldehyde, catalytic conversion to MMA | Continuous process; catalyst regeneration required |

| Isobutyric Acid Route | Propene + CO + H2O | Hydrocarboxylation to isobutyric acid, oxidative dehydrogenation to methacrylic acid, esterification with methanol | Uses metal oxide catalysts; industrially significant |

| Methyl Acetylene Route | Methyl acetylene + CO + Methanol | One-step Reppe chemistry catalyzed by palladium complexes | High yield, one-step process |

These methods are optimized for large-scale production, minimizing waste and improving economics. For example, the cyanohydrin route is historically dominant but produces ammonium sulfate waste, whereas the methyl propionate route is more environmentally friendly.

Preparation Methods of Prop-2-enyl 2-methylprop-2-enoate (Allyl Methacrylate)

Prop-2-enyl 2-methylprop-2-enoate is typically prepared via esterification of methacrylic acid with allyl alcohol under acid catalysis:

Reaction:

Methacrylic acid + Allyl alcohol → Prop-2-enyl 2-methylprop-2-enoate + WaterCatalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux with removal of water to drive reaction equilibrium

- Notes: The reaction requires careful control to prevent polymerization of the unsaturated ester during synthesis.

This esterification is analogous to the methyl methacrylate preparation but uses allyl alcohol to introduce the allyl functional group, which imparts different polymerization behavior and crosslinking potential in copolymers.

Industrial Polymerization Context

Both methyl 2-methylprop-2-enoate and prop-2-enyl 2-methylprop-2-enoate are important monomers in the production of copolymers with tailored properties. Their preparation as pure monomers is crucial before polymerization.

- Free radical initiators such as azo compounds or peroxides are used to initiate polymerization.

- Industrial polymerization is conducted at controlled temperatures (60-80°C) in reactors where monomer ratios are precisely maintained.

Summary Table of Preparation Methods

| Compound | Preparation Method | Starting Materials | Catalyst/Conditions | Key Notes |

|---|---|---|---|---|

| Methyl 2-methylprop-2-enoate | Esterification of methacrylic acid with methanol | Methacrylic acid, Methanol | Sulfuric acid, Reflux | Simple, classical method |

| Cyanohydrin route | Acetone, Hydrogen cyanide | Acid hydrolysis, methanolysis | Industrial scale, produces ammonium sulfate | |

| Methyl propionate route | Ethylene, CO, Methanol | Catalytic carboalkoxylation | Environmentally friendly, continuous process | |

| Prop-2-enyl 2-methylprop-2-enoate | Esterification of methacrylic acid with allyl alcohol | Methacrylic acid, Allyl alcohol | Acid catalyst, reflux | Requires polymerization control |

Research Findings and Notes

- The esterification reactions are equilibrium-limited; removal of water is essential for high yields.

- Industrial methods focus on maximizing yield and minimizing by-products such as ammonium sulfate.

- Catalysts play a crucial role in selectivity and reaction rate; sulfuric acid remains common for esterification, while metal oxides and palladium complexes are used in industrial catalytic steps.

- The allyl ester (prop-2-enyl 2-methylprop-2-enoate) requires careful handling to avoid premature polymerization due to the reactive allyl double bond.

- Advances in catalyst regeneration and continuous processing have improved the sustainability of MMA production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.

Major Products:

Oxidation: Methacrylic acid.

Reduction: Methanol and corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a monomer in the production of polymers and copolymers.

- Acts as an intermediate in organic synthesis.

Biology:

- Utilized in the synthesis of biologically active compounds.

Medicine:

- Investigated for potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industry:

- Employed in the manufacture of adhesives, coatings, and resins.

Mechanism of Action

The mechanism by which methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate exerts its effects largely depends on its application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds react to form long polymer chains. The molecular targets and pathways involved in these reactions are typically the reactive sites on the monomer molecules.

Comparison with Similar Compounds

Methyl 2-methylprop-2-enoate

Chemical Identity :

- IUPAC Name: Methyl 2-methylprop-2-enoate

- Synonyms: Methyl methacrylate (MMA), CAS 80-62-6

- Molecular Formula : C₅H₈O₂

- Structure: An ester of methacrylic acid, featuring a methyl group attached to the α-carbon of the propenoate backbone.

Prop-2-enyl 2-methylprop-2-enoate

Chemical Identity :

- IUPAC Name: Prop-2-enyl 2-methylprop-2-enoate

- Synonyms: Allyl methacrylate (in crosspolymers), CAS 182212-41-5 .

- Molecular Formula : C₈H₁₀O₂

- Structure : Contains both methacrylate and allyl groups, enabling crosslinking in polymer matrices.

Comparison with Similar Compounds

Structurally Similar Esters of Methacrylic Acid

Degradation Behavior and By-Products

- Methyl 2-methylprop-2-enoate (MMA): Degradation primarily yields methacrylic acid and formaldehyde under thermal stress .

- Ethylene glycol ethyl methacrylate (EGEMA): Produces 2-hydroxyethyl 2-methylprop-2-enoate (HEMA) and methacrylic acid as degradation by-products .

- Prop-2-enyl 2-methylprop-2-enoate: Crosslinked structures resist degradation, though hydrolysis may release allyl alcohol and methacrylic acid .

Biological Activity

Methyl 2-methylprop-2-enoate, commonly known as methyl methacrylate (MMA), is an important compound in organic chemistry, particularly known for its applications in polymer production. This article explores its biological activities, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions. This compound is characterized by its alpha, beta-unsaturated ester structure, which contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that methyl methacrylate exhibits antimicrobial activity. A study highlighted its effectiveness against various microbial strains, suggesting that it can disrupt cell membranes and inhibit microbial growth . The mechanisms of action may involve:

- Membrane Disruption : MMA can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, further reducing viability.

2. Cytotoxicity

Methyl 2-methylprop-2-enoate has been studied for its cytotoxic effects on human cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapy . The cytotoxic mechanism is thought to involve:

- Reactive Oxygen Species (ROS) Generation : MMA exposure leads to increased ROS levels, which can trigger apoptotic pathways.

- Cell Cycle Arrest : It may cause disruptions in the cell cycle, preventing cancer cells from proliferating.

3. Therapeutic Applications

Given its biological activities, methyl 2-methylprop-2-enoate has potential therapeutic applications. Its role as a monomer in the production of poly(methyl methacrylate) (PMMA) has been explored in various medical devices and drug delivery systems due to its biocompatibility and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MMA showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for effective bacterial control. This suggests that MMA could be used as an antimicrobial agent in formulations aimed at preventing infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, methyl methacrylate was tested against MCF-7 breast cancer cells. Results demonstrated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 150 µM after 48 hours of exposure. The study concluded that MMA could serve as a potential lead compound for developing new anticancer therapies .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing methyl 2-methylprop-2-enoate and prop-2-enyl 2-methylprop-2-enoate?

- Methodological Answer : Methyl 2-methylprop-2-enoate (methyl methacrylate) is typically synthesized via esterification of methacrylic acid with methanol, often catalyzed by sulfuric acid. Prop-2-enyl 2-methylprop-2-enoate (allyl methacrylate) is prepared by transesterification of methyl methacrylate with allyl alcohol using enzymatic or acid catalysts. Free radical polymerization is a standard method for copolymerizing these monomers with other acrylates or styrene derivatives, as evidenced in polymer formulations .

- Key Considerations : Monitor reaction conditions (temperature, catalyst loading) to avoid premature polymerization. Purification via fractional distillation is critical to isolate high-purity monomers.

Q. What safety protocols are recommended for handling these compounds in laboratory settings?

- Methodological Answer : Adhere to occupational exposure limits (OELs) and implement engineering controls (e.g., fume hoods). Key OELs include:

| Country | Compound | TWA (8-hr) | STEL (15-min) | Source |

|---|---|---|---|---|

| Poland | Methyl methacrylate | 100 mg/m³ | 300 mg/m³ | |

| Portugal | Methyl methacrylate | 50 ppm | 100 ppm | |

| Slovenia | Methyl methacrylate | 50 ppm | - |

Use PPE (gloves, goggles) and emergency showers. Avoid skin contact due to irritation risks .

Q. What spectroscopic techniques are effective in characterizing these esters and their polymers?

- Methodological Answer :

- NMR : Distinguishes monomer incorporation ratios in copolymers (e.g., allyl vs. methyl groups).

- FTIR : Identifies functional groups (C=O at ~1720 cm⁻¹, C-O-C at ~1150 cm⁻¹).

- GC-MS : Verifies monomer purity and detects residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for these compounds?

- Methodological Answer : Discrepancies in decomposition temperatures (Td) may arise from experimental conditions (e.g., heating rate, atmosphere). Use thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to compare stability. For example, methyl methacrylate homopolymer shows Td ~300°C in N₂ but degrades at ~250°C in air. Cross-referencing with differential scanning calorimetry (DSC) can clarify phase transitions .

Q. What methodologies are recommended for analyzing copolymer microstructure when using these monomers?

- Methodological Answer :

- Sequencing Analysis : Use ¹³C NMR to determine monomer sequence distribution (e.g., random vs. blocky structures).

- X-ray Crystallography : Employ SHELX for refining crystal structures of oligomeric derivatives. ORTEP-3 aids in visualizing molecular packing .

- Size-Exclusion Chromatography (SEC) : Measures molecular weight distribution to infer branching or crosslinking .

Q. How can reaction conditions be optimized for synthesizing crosslinked polymers with these monomers?

- Methodological Answer :

- Initiator Selection : Use azobisisobutyronitrile (AIBN) at 60–80°C for controlled radical polymerization.

- Crosslinker Ratios : Adjust allyl methacrylate content (5–10 mol%) to balance mechanical strength and flexibility.

- Real-Time Monitoring : In-situ FTIR tracks conversion rates and gelation points .

Q. What are the challenges in crystallizing copolymers containing these monomers, and how can they be addressed?

- Methodological Answer : High steric hindrance from methyl and allyl groups disrupts crystallization. Strategies include:

- Solvent Vapor Annealing : Enhances chain alignment in thin films.

- Crystallography Software : Use SHELXL for refining partial crystallinity in powder diffraction data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for these esters in polar vs. nonpolar solvents?

- Methodological Answer : Apparent contradictions arise from varying purity grades (e.g., industrial vs. lab-grade monomers). Conduct systematic solubility tests using HPLC-grade solvents. For example, methyl methacrylate is miscible with toluene but exhibits limited solubility in water (<1.5 g/L). Document solvent history (e.g., moisture content) to ensure reproducibility .

Applications in Material Science

Q. What role do these monomers play in designing stimuli-responsive polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.